3-Methoxypropyl isothiocyanate
Overview
Description
3-Methoxypropyl isothiocyanate is an organic compound with the molecular formula C5H9NOS and a molecular weight of 131.20 g/mol . It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 3-methoxypropyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
3-Methoxypropyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
3-Methoxypropyl isothiocyanate is a chemical compound with the molecular formula C5H9NOS . .
Biochemical Pathways
Isothiocyanates, a class of compounds to which this compound belongs, have been shown to modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, and inhibition of nuclear factor kappa B (NF-ĸB) . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Isothiocyanates (ITCs), such as 3-Methoxypropyl isothiocyanate, are derived from the enzymatic hydrolysis of glucosinolates (GSLs) and govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
ITCs have shown potential as chemopreventive agents against several types of cancer . They have been reported to modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Molecular Mechanism
It is known that ITCs can activate ARE-mediated HO-1 gene transcription through the Nrf2/ARE signaling pathway .
Dosage Effects in Animal Models
The effects of ITCs, including this compound, on animal models have not been extensively studied. Phenethyl isothiocyanate (PEITC), another ITC, has been shown to reduce tumor size when given simultaneously with a carcinogen .
Metabolic Pathways
ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxypropyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 3-methoxypropylamine with thiophosgene (CSCl2) under controlled conditions . This reaction typically requires an inert atmosphere and low temperatures to prevent the decomposition of thiophosgene, which is highly toxic and volatile.
Another method involves the use of carbon disulfide (CS2) and an amine, followed by oxidation to form the isothiocyanate . This method is advantageous due to its milder reaction conditions and the avoidance of highly toxic reagents.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors with precise temperature and pressure controls. The process may include the use of catalysts to enhance the reaction rate and yield. Safety measures are crucial due to the hazardous nature of some reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methoxypropyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation: It can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Comparison with Similar Compounds
3-Methoxypropyl isothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Allyl isothiocyanate: Found in mustard oil and known for its antimicrobial properties.
Sulforaphane: Found in cruciferous vegetables and known for its anticancer properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and applications. Its methoxypropyl chain provides different steric and electronic properties compared to other isothiocyanates, influencing its reactivity and biological activity .
Properties
IUPAC Name |
1-isothiocyanato-3-methoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-7-4-2-3-6-5-8/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVFWFDXYBLOLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170242 | |
Record name | 3-Methoxypropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17702-11-3 | |
Record name | 3-Methoxypropyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017702113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxypropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHOXYPROPYL ISOTHIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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